molecular formula C19H16N4O4 B11096542 N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11096542
M. Wt: 364.4 g/mol
InChI Key: DPZXHNWNWFHLDJ-SRZZPIQSSA-N
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Description

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a nitrophenyl group with a naphthylamine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-naphthylamine in the presence of an acid catalyst, such as acetic acid, to form the Schiff base.

    Hydrazide Formation: The Schiff base is then reacted with hydrazine hydrate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It can modulate oxidative stress pathways, leading to its antioxidant effects. In antimicrobial applications, it disrupts bacterial cell walls and inhibits protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
  • N’-[(E)-(2-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Uniqueness

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of both hydroxyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, enhancing its versatility in various applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C19H16N4O4/c24-18-8-7-17(23(26)27)10-15(18)11-21-22-19(25)12-20-16-6-5-13-3-1-2-4-14(13)9-16/h1-11,20,24H,12H2,(H,22,25)/b21-11+

InChI Key

DPZXHNWNWFHLDJ-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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